4-ethoxybutanal
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Overview
Description
4-Ethoxybutanal is an organic compound with the molecular formula C6H12O2. It is a member of the aldehyde family, characterized by the presence of an ethoxy group attached to the fourth carbon of a butanal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybutanal can be synthesized through several methods. One common approach involves the reaction of butanal with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the formation of the ethoxy group on the butanal chain .
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and catalyst concentration to optimize the reaction conditions and maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When subjected to oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be converted into 4-ethoxybutanoic acid.
Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of 4-ethoxybutanol.
Major Products:
Oxidation: 4-Ethoxybutanoic acid
Reduction: 4-Ethoxybutanol
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
4-Ethoxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers utilize this compound in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ethoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
4-Ethoxybutanol: Similar in structure but differs in the functional group, being an alcohol instead of an aldehyde.
Butanal: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Methoxybutanal: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 4-Ethoxybutanal’s unique combination of an aldehyde and an ethoxy group makes it particularly versatile in chemical synthesis and industrial applications. Its ability to undergo various reactions and form diverse products sets it apart from other similar compounds .
Properties
CAS No. |
21744-96-7 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4-ethoxybutanal |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h5H,2-4,6H2,1H3 |
InChI Key |
IXLCDEUKPJOZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC=O |
Purity |
95 |
Origin of Product |
United States |
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